molecular formula C14H16O3 B14563419 2-[2-(Prop-2-en-1-yl)phenoxy]ethyl prop-2-enoate CAS No. 61632-59-5

2-[2-(Prop-2-en-1-yl)phenoxy]ethyl prop-2-enoate

Cat. No.: B14563419
CAS No.: 61632-59-5
M. Wt: 232.27 g/mol
InChI Key: UMMSPPAUGZFKTB-UHFFFAOYSA-N
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Description

2-[2-(Prop-2-en-1-yl)phenoxy]ethyl prop-2-enoate is an organic compound with a complex structure that includes both phenoxy and prop-2-enoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Prop-2-en-1-yl)phenoxy]ethyl prop-2-enoate can be achieved through the azeotropic dehydration of phenoxyacetic acid and allyl alcohol in the presence of benzene. An esterification catalyst, such as cerium sulfate, is added, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale esterification processes. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Prop-2-en-1-yl)phenoxy]ethyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-[2-(Prop-2-en-1-yl)phenoxy]ethyl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Prop-2-en-1-yl)phenoxy]ethyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Prop-2-en-1-yl)phenoxy]ethyl prop-2-enoate is unique due to its combination of phenoxy and prop-2-enoate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

61632-59-5

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

2-(2-prop-2-enylphenoxy)ethyl prop-2-enoate

InChI

InChI=1S/C14H16O3/c1-3-7-12-8-5-6-9-13(12)16-10-11-17-14(15)4-2/h3-6,8-9H,1-2,7,10-11H2

InChI Key

UMMSPPAUGZFKTB-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1OCCOC(=O)C=C

Origin of Product

United States

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